6-hydroxy-5-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-(4-nitrophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
Overview
Description
6-hydroxy-5-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-(4-nitrophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including hydroxyl, oxo, sulfanylidene, and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-(4-nitrophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a nitrophenyl halide reacts with a nucleophile.
Hydroxylation and oxidation: Hydroxyl groups are introduced through hydroxylation reactions, and oxo groups are formed via oxidation reactions using reagents such as hydrogen peroxide or potassium permanganate.
Formation of sulfanylidene groups: This can be achieved through the reaction of thiols with appropriate electrophiles under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and sulfanylidene groups, forming oxo and sulfoxide derivatives.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and pyrimidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halides, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of oxo and sulfoxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic and pyrimidinone derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes due to its structural similarity to natural substrates or inhibitors.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.
Diagnostic Tools: Use in the development of diagnostic assays or imaging agents.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic compounds.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-5-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-(4-nitrophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, with its targets. These interactions can modulate the activity of the targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-5-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-(4-chlorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
- 6-hydroxy-5-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
Uniqueness
The presence of the nitrophenyl group in 6-hydroxy-5-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-(4-nitrophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one distinguishes it from similar compounds. This group can significantly influence the compound’s electronic properties, reactivity, and biological activity. Additionally, the combination of hydroxyl, oxo, and sulfanylidene groups in the same molecule provides unique opportunities for chemical modifications and interactions.
Properties
IUPAC Name |
6-hydroxy-5-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-(4-nitrophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O6S2/c21-10-8(11(22)17-14(27)16-10)7(5-1-3-6(4-2-5)20(25)26)9-12(23)18-15(28)19-13(9)24/h1-4,7H,(H3,16,17,21,22,27)(H3,18,19,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJXOCQTDGSKGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(NC(=S)NC2=O)O)C3=C(NC(=S)NC3=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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